molecular formula C9H7F2NO3 B021097 N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide CAS No. 948-94-7

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide

Cat. No.: B021097
CAS No.: 948-94-7
M. Wt: 215.15 g/mol
InChI Key: LGSMRDRDHHFMJP-UHFFFAOYSA-N
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Scientific Research Applications

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.

Mode of Action

It’s known that the compound has a solid physical state and a melting point of 136-1380°c (lit) , which may influence how it interacts with its targets.

Result of Action

It’s known that the compound is used for proteomics research , suggesting it may have effects at the protein level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-5(13)12-6-2-3-7-8(4-6)15-9(10,11)14-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSMRDRDHHFMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578138
Record name N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-94-7
Record name N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-difluoro-1,3-dioxaindan-5-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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